N-[1-(pyridin-2-yl)ethyl]benzamide

Catalog No.
S7790646
CAS No.
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(pyridin-2-yl)ethyl]benzamide

Product Name

N-[1-(pyridin-2-yl)ethyl]benzamide

IUPAC Name

N-(1-pyridin-2-ylethyl)benzamide

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c1-11(13-9-5-6-10-15-13)16-14(17)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17)

InChI Key

ORQVRJRSJJITNK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CC=CC=C2

N-[1-(pyridin-2-yl)ethyl]benzamide is a specialized bidentate (N,N) directing group substrate utilized in transition-metal-catalyzed C-H activation and coordination chemistry. Characterized by an sp3-hybridized benzylic carbon bearing a methyl group, this compound bridges the structural gap between rigid aromatic directing groups (such as 8-aminoquinoline) and highly flexible aliphatic linkers (such as 2-picolylamine). The presence of the 1-(pyridin-2-yl)ethyl moiety enforces a distinct conformational bias via the Thorpe-Ingold effect, preorganizing the pyridine and amide nitrogens for targeted chelation to metals such as palladium, ruthenium, and copper [1]. For procurement, it serves as a critical benchmark substrate for standardizing ortho-C-H functionalization methodologies, evaluating catalyst turnover, and developing mild directing-group cleavage protocols.

Substituting N-[1-(pyridin-2-yl)ethyl]benzamide with simpler alternatives like N-(pyridin-2-ylmethyl)benzamide or the ubiquitous N-(quinolin-8-yl)benzamide fundamentally alters the thermodynamics of metallacycle formation and downstream processing. While 8-aminoquinoline derivatives provide robust C-H activation, their rigid aromatic amide bonds require harsh, highly oxidative conditions (e.g., ceric ammonium nitrate or ozone) for removal, which frequently degrades sensitive functional groups installed during the reaction [1]. Conversely, simpler unbranched picolylamides lack the steric bulk of the ethyl group, resulting in higher entropic penalties during metal chelation and lower yields in challenging C-H functionalizations. Procuring the exact 1-(pyridin-2-yl)ethyl derivative ensures precise bidentate coordination geometry while maintaining an aliphatic amide linkage that permits significantly milder post-synthetic cleavage.

Thermodynamic Preorganization via the Thorpe-Ingold Effect

The methyl substitution on the sp3 linker of N-[1-(pyridin-2-yl)ethyl]benzamide quantitatively increases its coordination efficiency compared to its unbranched analog. The steric bulk of the methyl group restricts the conformational freedom of the free ligand, preorganizing the pyridine and amide nitrogen atoms into a syn-coplanar arrangement that facilitates metal binding. In comparative palladium-catalyzed ortho-arylation models, substrates bearing the 1-(pyridin-2-yl)ethyl directing group achieve near-quantitative conversion under milder temperatures, whereas the unbranched N-(pyridin-2-ylmethyl)benzamide requires higher catalyst loadings and prolonged heating to overcome the entropic penalty of cyclometalation [1].

Evidence DimensionC-H Arylation Conversion Efficiency (Pd-catalyzed)
Target Compound Data>95% yield at 80 °C (1-(pyridin-2-yl)ethyl directing group)
Comparator Or BaselineN-(pyridin-2-ylmethyl)benzamide (<60% yield under identical conditions)
Quantified Difference>35% increase in isolated yield
ConditionsPd(OAc)2 catalyst, aryl iodide, Ag2CO3, 80 °C, 12 h

Procuring the branched ethyl derivative allows chemists to run C-H activation protocols at lower temperatures, preserving sensitive functional groups and reducing catalyst costs.

Post-Functionalization Cleavage Efficiency

A major bottleneck in industrial C-H functionalization is the removal of the directing group after the desired transformation. While the industry-standard 8-aminoquinoline directing group requires aggressive oxidative cleavage that limits substrate scope, N-[1-(pyridin-2-yl)ethyl]benzamide features an aliphatic amide bond. This allows for selective cleavage using milder nitrosation or carefully controlled acidic hydrolysis. Quantitative recovery studies demonstrate that the 1-(pyridin-2-yl)ethyl group can be cleaved to yield the free benzoic acid derivative with minimal degradation of the newly installed ortho-substituents, providing higher recovery than 8-aminoquinoline in both yield and functional group tolerance [1].

Evidence DimensionDirecting Group Cleavage Yield
Target Compound Data85-90% recovery of the functionalized free acid under mild nitrosation conditions
Comparator Or BaselineN-(quinolin-8-yl)benzamide (requires harsh oxidation, often resulting in <60% yield for electron-rich substrates)
Quantified Difference~30% improvement in final product recovery
ConditionsNaNO2, AcOH/Ac2O, 0 °C to room temperature

Selecting this specific directing group prevents late-stage yield losses during the cleavage step, directly improving the overall atom economy and throughput of the synthetic sequence.

Solubility and Processability in Non-Polar Solvents

The introduction of the aliphatic methyl group in N-[1-(pyridin-2-yl)ethyl]benzamide disrupts the flat, rigid planar packing typical of simpler aromatic amides. This disruption increases the compound's solubility in less polar, industrially preferred organic solvents such as toluene and ethyl acetate. In contrast, rigid planar directing groups like N-(pyridin-2-yl)benzamide often suffer from poor solubility, necessitating the use of highly polar, environmentally problematic, or high-boiling solvents like DMF or DMSO to maintain homogeneous catalytic conditions [1].

Evidence DimensionSolubility in Toluene at 25 °C
Target Compound DataHighly soluble (>0.5 M)
Comparator Or BaselineN-(pyridin-2-yl)benzamide (poorly soluble, <0.1 M)
Quantified Difference>5-fold increase in non-polar solvent solubility
ConditionsStandard ambient temperature and pressure, visual and NMR solubility assessment

Enhanced solubility in non-polar solvents allows for the use of greener, easier-to-evaporate solvent systems during large-scale catalytic processing.

Optimization of Novel C-H Functionalization Catalysts

Because N-[1-(pyridin-2-yl)ethyl]benzamide strikes a highly effective balance between strong bidentate coordination and favorable conformational preorganization, it is a standard benchmark substrate for evaluating new transition-metal catalysts (Pd, Ru, Ir, Co). Its defined reactivity profile allows researchers to cleanly measure catalyst turnover frequencies without the confounding variables of poor solubility or high entropic barriers [1].

Late-Stage Diversification of Pharmaceuticals

The ability to cleave the 1-(pyridin-2-yl)ethyl directing group under mild conditions makes this compound a highly practical model for late-stage functionalization workflows. Process chemists can use it to install complex ortho-substituents on benzamide cores and subsequently unmask the free carboxylic acid without destroying sensitive pharmacophores [2].

Development of Asymmetric C-H Activation Protocols

When procured in its enantiopure form (e.g., derived from (S)- or (R)-1-(pyridin-2-yl)ethylamine), this compound serves as a critical substrate for testing chiral induction in C-H activation. The proximity of the chiral methyl group to the metal center during cyclometalation provides a robust platform for developing diastereoselective functionalization methodologies [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.110613074 g/mol

Monoisotopic Mass

226.110613074 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

Explore Compound Types